4-{[(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetyl]amino}benzamide
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Overview
Description
4-{[(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetyl]amino}benzamide is a heterocyclic compound that contains a triazine ring, a phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetyl]amino}benzamide typically involves the condensation of 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acids with benzaldehyde or 4-fluorobenzaldehyde in acetic anhydride and in the presence of sodium acetate . The reaction of oxazolones with phenylhydrazine in acetic acid and sodium acetate yields the corresponding 1,2,4-triazin-6(5H)-ones .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the triazine ring or the benzamide moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-{[(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetyl]amino}benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The triazine ring and benzamide moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine Derivatives: Compounds like 1,2,4-triazolo[4,3-a]quinoxaline and 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazine have similar structural features and biological activities
Benzamide Derivatives: Compounds containing the benzamide moiety, such as N-phenylbenzamide, share similar chemical properties and reactivity.
Uniqueness
4-{[(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetyl]amino}benzamide is unique due to its specific combination of the triazine ring, phenyl group, and benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H15N5O3 |
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Molecular Weight |
349.3 g/mol |
IUPAC Name |
4-[[2-(3-oxo-5-phenyl-1,2,4-triazin-2-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C18H15N5O3/c19-17(25)13-6-8-14(9-7-13)21-16(24)11-23-18(26)22-15(10-20-23)12-4-2-1-3-5-12/h1-10H,11H2,(H2,19,25)(H,21,24) |
InChI Key |
KBKAIOSYIQHAOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(N=C2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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